

1-Cyclohexyluracil CAS number and molecular properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Cyclohexyluracil**

Cat. No.: **B1201277**

[Get Quote](#)

1-Cyclohexyluracil: A Technical Guide for Researchers

Introduction

1-Cyclohexyluracil, a derivative of the pyrimidine nucleobase uracil, is a molecule of interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleosides, coupled with the introduction of a bulky cyclohexyl group at the N1 position, presents a unique scaffold for the design of potential therapeutic agents. This technical guide provides a comprehensive overview of the core molecular properties, synthesis, and potential biological activities of **1-Cyclohexyluracil**, tailored for researchers, scientists, and professionals in the field of drug discovery.

Core Molecular Properties

The fundamental physicochemical properties of **1-Cyclohexyluracil** are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identifiers for **1-Cyclohexyluracil**

Identifier	Value
CAS Number	712-43-6 [1] [2]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂ [2]
Molecular Weight	194.23 g/mol [2]

Table 2: Physicochemical Properties of **1-Cyclohexyluracil**

Property	Value	Notes
Melting Point	Data not readily available in the public domain.	Can be determined experimentally using standard techniques like differential scanning calorimetry (DSC) or a melting point apparatus.
Boiling Point	Data not readily available in the public domain.	As a solid at room temperature, determination would require high temperature and vacuum.
Solubility	Soluble in chloroform (CDCl ₃). [3] [4]	Solubility in other organic solvents (e.g., DMSO, DMF, methanol) and aqueous solutions should be determined empirically for specific experimental needs.

Table 3: Spectroscopic Data for **1-Cyclohexyluracil**

Spectroscopy	Key Features
Infrared (IR)	In CDCl_3 , the monomer exhibits a characteristic N-H stretching vibration at 3392 cm^{-1} . Aggregates show absorption maxima between 3000 and 3300 cm^{-1} . Bands below 3000 cm^{-1} correspond to the C-H stretching modes of the cyclohexyl group. ^[4]
^1H NMR	Predicted spectra in D_2O show signals around 1.71 ppm . Experimental data for the related cyclohexylamine in CDCl_3 shows signals between 1.04 and 2.62 ppm . ^[5]
^{13}C NMR	Specific experimental data for 1-Cyclohexyluracil is not readily available.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of **1-Cyclohexyluracil**. The following protocols are based on established procedures for analogous N1-substituted uracil derivatives and can be adapted for the specific synthesis and biological assessment of this compound.

Synthesis of 1-Cyclohexyluracil

This protocol describes a representative method for the synthesis of **1-Cyclohexyluracil** from uracil and a cyclohexyl halide.

Materials:

- Uracil
- Cyclohexyl bromide (or iodide)
- Potassium carbonate (K_2CO_3) or a similar base
- Dimethylformamide (DMF) or another suitable polar aprotic solvent

- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of uracil in DMF, add an excess of potassium carbonate.
- Stir the suspension at room temperature for 30 minutes.
- Add cyclohexyl bromide to the reaction mixture.
- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield **1-Cyclohexyluracil**.
- Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Evaluation of Antiviral Activity (General Protocol)

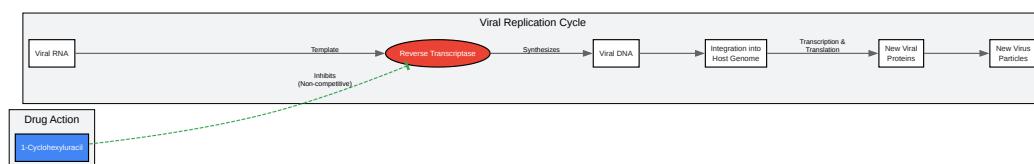
This protocol outlines a general method for assessing the potential antiviral activity of **1-Cyclohexyluracil**, for instance, against a retrovirus like HIV-1, based on its structural similarity to known non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Materials:

- Target virus (e.g., HIV-1)
- Host cell line (e.g., MT-4 cells)
- Cell culture medium and supplements
- **1-Cyclohexyluracil** dissolved in a suitable solvent (e.g., DMSO)
- Positive control (a known antiviral drug)
- Negative control (vehicle)
- Cell viability assay kit (e.g., MTT or XTT)
- Virus quantification assay (e.g., p24 antigen ELISA for HIV-1)

Procedure:

- Cytotoxicity Assay:
 - Plate the host cells in a 96-well plate.
 - Treat the cells with serial dilutions of **1-Cyclohexyluracil** to determine the concentration range that is non-toxic.
 - After a specified incubation period (e.g., 3-5 days), assess cell viability using a standard assay.
 - Calculate the 50% cytotoxic concentration (CC₅₀).
- Antiviral Assay:
 - In a separate 96-well plate, infect the host cells with the virus in the presence of serial dilutions of **1-Cyclohexyluracil**.
 - Include wells with untreated infected cells (virus control) and uninfected cells (cell control).
 - Incubate the plate for a period that allows for viral replication (e.g., 3-5 days).


- Quantify the extent of viral replication in the supernatant using an appropriate method (e.g., p24 ELISA).
- Calculate the 50% effective concentration (EC_{50}), which is the concentration of the compound that inhibits viral replication by 50%.

- Selectivity Index (SI) Calculation:
 - The selectivity index is calculated as the ratio of CC_{50} to EC_{50} ($SI = CC_{50} / EC_{50}$). A higher SI value indicates a more promising therapeutic window for the compound.

Potential Mechanism of Action and Signaling Pathways

Based on the structure of **1-Cyclohexyluracil** and the known biological activities of related N1-substituted uracil derivatives, a plausible mechanism of action is the inhibition of viral enzymes, such as reverse transcriptase.

Figure 1. Postulated mechanism of action for 1-Cyclohexyluracil as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for **1-Cyclohexyluracil**.

The diagram above illustrates the hypothesized mechanism of action for **1-Cyclohexyluracil** as a non-nucleoside reverse transcriptase inhibitor (NNRTI). In this model, the compound is proposed to bind to a non-competitive (allosteric) site on the viral reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This disruption of a critical step in the viral replication cycle effectively halts the propagation of the virus. This mode of action is characteristic of many N1-substituted uracil derivatives that have demonstrated antiviral activity.

Conclusion

1-Cyclohexyluracil presents a compelling scaffold for further investigation in the field of drug discovery. This technical guide provides foundational information on its molecular properties and outlines key experimental protocols for its synthesis and biological evaluation. The potential for this compound and its analogs to act as antiviral agents, particularly as NNRTIs, warrants further exploration by the scientific community. The data and methodologies presented herein are intended to facilitate and guide future research endeavors aimed at elucidating the full therapeutic potential of **1-Cyclohexyluracil**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-CYCLOHEXYLURACIL | 712-43-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Fourier transform infrared spectroscopy of 1-cyclohexyluracil aggregates in CDCl(3) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-Cyclohexyluracil CAS number and molecular properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1201277#1-cyclohexyluracil-cas-number-and-molecular-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com